molecular formula C14H13ClO6 B14258348 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone

5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone

Cat. No.: B14258348
M. Wt: 312.70 g/mol
InChI Key: SOWIEMMIIKCTTF-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone is a synthetic derivative of 1,4-naphthoquinone This compound is characterized by its unique structure, which includes hydroxyl, methoxy, chloro, and ethyl substituents on the naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone typically involves multi-step organic reactions. One common method includes the chlorination of 5,8-dihydroxy-1,4-naphthoquinone followed by methoxylation and ethylation under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts .

Major Products Formed

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the generated ROS can induce cell death in target cells . Molecular targets include enzymes involved in cellular redox balance and pathways related to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted naphthoquinones such as:

Uniqueness

What sets 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone apart is its combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H13ClO6

Molecular Weight

312.70 g/mol

IUPAC Name

6-chloro-2-ethyl-5,8-dihydroxy-3,7-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C14H13ClO6/c1-4-5-9(16)6-7(11(18)13(5)20-2)10(17)8(15)14(21-3)12(6)19/h17,19H,4H2,1-3H3

InChI Key

SOWIEMMIIKCTTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)OC)O)OC

Origin of Product

United States

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